molecular formula C13H21NS B503907 N-(thiophen-2-ylmethyl)cyclooctanamine CAS No. 880813-65-0

N-(thiophen-2-ylmethyl)cyclooctanamine

Cat. No.: B503907
CAS No.: 880813-65-0
M. Wt: 223.38g/mol
InChI Key: AYAJDXFMBLNTBK-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)cyclooctanamine is an organic compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a cyclooctane ring bonded to an amine group, which is further connected to a thiophene ring via a methylene bridge. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanone with thiophen-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Thiol derivatives, secondary amines.

    Substitution: Amides, carbamates.

Scientific Research Applications

N-(thiophen-2-ylmethyl)cyclooctanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)cyclooctanamine is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved are still under investigation, but the compound’s structure suggests it could modulate signal transduction pathways or inhibit specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-2-ylmethyl)cyclooctanamine is unique due to the combination of the cyclooctane ring and the thiophene moiety.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclooctanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAJDXFMBLNTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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